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Compound of Interest

Compound Name: 4-Ethoxy-3-(trifluoromethyl)aniline

CAS No.: 2713-74-8

Cat. No.: B3021182

Get Quote

4-Ethoxy-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has

emerged as a significant building block in contemporary organic synthesis, particularly within

the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—

an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group on

an aniline core—creates a molecule with tailored reactivity and specific physicochemical

properties. The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern drug design,

known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

[3] This guide provides a comprehensive overview of the chemical properties, synthesis,

reactivity, and applications of 4-Ethoxy-3-(trifluoromethyl)aniline, designed for researchers

and drug development professionals.

Core Chemical and Physical Properties
The strategic placement of the ethoxy and trifluoromethyl groups imparts a unique electronic

and steric profile to the molecule. These properties are fundamental to its behavior in chemical

reactions and biological systems.
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The core structure consists of a benzene ring substituted with an amine group at position 1, an

ethoxy group at position 4, and a trifluoromethyl group at position 3.[4]

Property Value Source

IUPAC Name
4-Ethoxy-3-

(trifluoromethyl)aniline
-

CAS Number 2713-74-8 (free base) [4]

Molecular Formula C₉H₁₀F₃NO [5]

Molecular Weight 205.18 g/mol [5]

Canonical SMILES
CCOC1=C(C=C(C=C1)N)C(F)

(F)F
[5]

InChIKey
YAIGBJRRAPBODW-

UHFFFAOYSA-N
[5]

Monoisotopic Mass 205.07144 Da [5]

Physicochemical Properties (Predicted)
Direct experimental data for this specific molecule is not widely published. The following

properties are predicted based on its structure, providing valuable estimates for experimental

design.
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Property Predicted Value Notes

XlogP3 3.2

Indicates significant

lipophilicity, a key factor in drug

design.[4]

Hydrogen Bond Donors 1 (from -NH₂)

The amine group can

participate in hydrogen

bonding.

Hydrogen Bond Acceptors 2 (from -O- and -N-)

The ether oxygen and amine

nitrogen can accept hydrogen

bonds.

Boiling Point ~250-270 °C

Estimated based on analogs

like 4-fluoro-3-

(trifluoromethyl)aniline (207-

208 °C).[4]

Density ~1.3 g/cm³

Estimated based on analogs

like 4-fluoro-3-

(trifluoromethyl)aniline (1.393

g/mL).[4]

Spectroscopic and Analytical Characterization
Structural verification of 4-Ethoxy-3-(trifluoromethyl)aniline relies on a combination of

standard spectroscopic techniques. While a specific, published spectrum for this exact

compound is not readily available, the expected spectral features can be reliably predicted

based on its constituent functional groups.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy

group (a triplet and a quartet), distinct aromatic protons with splitting patterns influenced by

their positions relative to the three different substituents, and a broad singlet for the amine (-

NH₂) protons.

¹³C NMR: The carbon NMR will display signals for the two aliphatic carbons of the ethoxy

group and six distinct aromatic carbons. The carbon attached to the -CF₃ group will show a

characteristic quartet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent

fluorine atoms of the trifluoromethyl group.

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H

stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the aryl ether

(around 1200-1260 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group

(typically in the 1100-1350 cm⁻¹ region).

Mass Spectrometry (MS): Mass spectral analysis, such as LCMS, would confirm the

molecular weight with a molecular ion peak (M+) at m/z 205.07.[4] High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Synthesis and Reactivity
The synthetic utility of this compound is rooted in the reactivity of its aniline moiety and the

electronically modified aromatic ring.

Synthesis Pathway
The synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline typically involves a multi-step process

starting from a more readily available precursor. A common strategy is the reduction of a

corresponding nitroaromatic compound. This approach provides a reliable and scalable method

for production.

Protocol: Reductive Synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline

This is a representative protocol based on standard reductions of nitroarenes.[6] Reagents and

conditions should be optimized for safety and yield.

Starting Material: 1-Ethoxy-2-(trifluoromethyl)-4-nitrobenzene.

Reduction: The nitro group is reduced to an amine. A common and effective method is

catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate) or chemical reduction

using metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid).[6]

Reaction Setup: The nitro compound is dissolved in a suitable solvent (e.g., ethanol). The

reducing agent (e.g., 3-5 equivalents of SnCl₂) is added portion-wise, and the mixture is
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heated under reflux for several hours until TLC or LCMS analysis shows complete

consumption of the starting material.

Workup: The reaction mixture is cooled and made basic with an aqueous solution of NaOH

or Na₂CO₃ to precipitate the metal salts and deprotonate the anilinium salt.

Extraction: The aqueous slurry is extracted several times with an organic solvent such as

ethyl acetate or dichloromethane.

Purification: The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be

purified by column chromatography on silica gel or by distillation.
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Caption: General workflow for the synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline.

Core Reactivity Principles
The chemical behavior of the molecule is dictated by the interplay of its functional groups.
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Amine Group Reactivity: The primary amine (-NH₂) is a nucleophile and a base. It readily

undergoes reactions typical of anilines, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid (HONO) at low temperatures to form a diazonium

salt, which is a versatile intermediate for introducing a wide range of functional groups

(e.g., -OH, -CN, -Halogen) via Sandmeyer-type reactions.

N-Alkylation: Reaction with alkyl halides.

Aromatic Ring Reactivity: The reactivity of the benzene ring in electrophilic aromatic

substitution is heavily influenced by the substituents.

The -NH₂ and -OCH₂CH₃ groups are strongly activating and ortho-, para-directing.

The -CF₃ group is strongly deactivating and meta-directing.

The combined effect makes the ring less reactive than aniline itself but directs incoming

electrophiles to specific positions, primarily ortho to the amine/ethoxy groups and meta to

the trifluoromethyl group.
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Electronic Effects on Aromatic Ring
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Caption: Substituent effects governing the reactivity of the aromatic core.

Applications in Drug Discovery and Development
Fluorinated aniline derivatives are highly valued in medicinal chemistry.[7] The trifluoromethyl

group can significantly improve a drug's metabolic stability by blocking sites susceptible to

oxidative metabolism.[2] 4-Ethoxy-3-(trifluoromethyl)aniline serves as a key intermediate for

synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[7]

Its structure is found in precursors to compounds investigated for antitumor and antiviral

activities.[7]

The general utility is in coupling reactions where the aniline moiety is transformed or used as

an anchor to build larger molecular scaffolds.

Hypothetical Workflow: Use in Kinase Inhibitor Synthesis
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Many kinase inhibitors feature a substituted aniline core. This compound can be used in a

Buchwald-Hartwig amination or a similar cross-coupling reaction to link the aniline nitrogen to a

heterocyclic core, a common strategy in modern drug synthesis.

4-Ethoxy-3-(trifluoromethyl)aniline

Pd-Catalyzed
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(e.g., Buchwald-Hartwig)

Activated Heterocycle
(e.g., Chloro-pyrimidine)

N-Aryl Heterocyclic Intermediate

Further Functionalization
(e.g., side chain addition)

Final API
(Kinase Inhibitor)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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